2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide
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Overview
Description
2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide is a chemical compound with the molecular formula C5H10N4·2HBr. It is a derivative of 1,2,3-triazole, a five-membered heterocyclic compound containing three nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to interact with various biological targets such as enzymes and tubulin .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been reported to interact with the tubulin polymerization process , which is a crucial pathway in cell division.
Result of Action
Similar compounds have been reported to induce apoptosis in certain cell lines .
Action Environment
Similar compounds have been reported to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the Alkyne: The alkyne precursor is synthesized through standard organic synthesis techniques.
Preparation of the Azide: The azide precursor is prepared by converting an appropriate amine to its corresponding azide.
Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Formation of the Dihydrobromide Salt: The resulting triazole compound is then treated with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperature, and purification methods .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Scientific Research Applications
2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial, anticancer, and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its ability to form stable triazole rings.
Chemical Synthesis: The compound serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biological Research: It is used in studies involving enzyme inhibition, molecular recognition, and bioorthogonal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of 2-(1H-1,2,3-triazol-4-yl)propan-2-amine dihydrobromide, used in various chemical and biological applications.
1,2,4-Triazole: A structural isomer with different chemical properties and applications.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group, used in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the triazole ring with a propan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(2H-triazol-4-yl)propan-2-amine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2BrH/c1-5(2,6)4-3-7-9-8-4;;/h3H,6H2,1-2H3,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBLFOOVNQPGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=C1)N.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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